2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride
Overview
Description
2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2O2 and a molecular weight of 269.17 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its applications in proteomics research and other scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride typically involves the reaction of 4-aminophenol with 2-chloroethanol under basic conditions to form the intermediate 2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature, pH, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyl groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol
- **4-Amino-phenyl-ethanol
- **2-Hydroxy-ethyl-amine
Uniqueness
2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research applications .
Properties
IUPAC Name |
2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.2ClH/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14;;/h1-4,13-14H,5-8,11H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBQSQJPBIUMCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(CCO)CCO.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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